amino]benzamide](/img/structure/B5147851.png)
N-(2-furylmethyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, commonly known as FMAMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMAMA is a small molecule with a molecular weight of 431.53 g/mol and a molecular formula of C21H22N2O5S.
Wirkmechanismus
The mechanism of action of FMAMA in cancer cells is not fully understood. However, several studies have suggested that FMAMA induces apoptosis in cancer cells by activating the mitochondrial pathway. FMAMA has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
FMAMA has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FMAMA can inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. FMAMA has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
FMAMA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. FMAMA is also relatively stable and can be stored for long periods without significant degradation. However, FMAMA has some limitations for lab experiments. It is a highly complex molecule that requires expertise in organic chemistry to synthesize. FMAMA is also relatively expensive, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the research on FMAMA. One of the most promising areas of research is in the development of FMAMA-based anti-cancer drugs. FMAMA has shown potent anti-cancer properties in vitro and in vivo, and further research is needed to explore its potential as a cancer therapeutic. Another area of research is in the development of FMAMA-based anti-inflammatory drugs. FMAMA has been shown to have anti-inflammatory properties, and further research is needed to explore its potential as an anti-inflammatory agent. Finally, further research is needed to explore the mechanism of action of FMAMA in cancer cells and to identify potential drug targets.
In conclusion, FMAMA is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of FMAMA is a complex process that requires expertise in organic chemistry. FMAMA has been extensively studied for its potential applications in cancer research, and several studies have shown that it has potent anti-cancer properties. FMAMA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on FMAMA, including the development of FMAMA-based anti-cancer and anti-inflammatory drugs and the exploration of its mechanism of action in cancer cells.
Synthesemethoden
The synthesis of FMAMA involves a multi-step process that starts with the reaction of 2-furaldehyde and 4-methoxybenzene sulfonic acid in the presence of a catalyst. The resulting product is then reacted with methylamine and benzoyl chloride to obtain the final product, FMAMA. The synthesis of FMAMA is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
FMAMA has been extensively studied for its potential applications in various fields of science. One of the most promising applications of FMAMA is in the field of cancer research. Several studies have shown that FMAMA has potent anti-cancer properties and can induce apoptosis in cancer cells. FMAMA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-22(28(24,25)19-11-9-17(26-2)10-12-19)16-7-5-15(6-8-16)20(23)21-14-18-4-3-13-27-18/h3-13H,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBXLNHUOVBUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5147771.png)
![N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5147782.png)
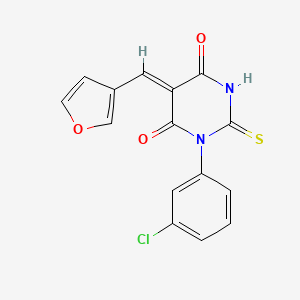
![3-(4-fluorophenyl)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147793.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5147799.png)
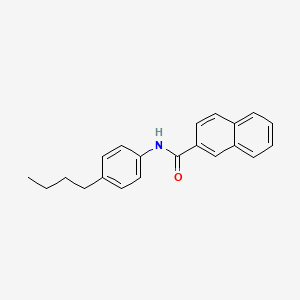
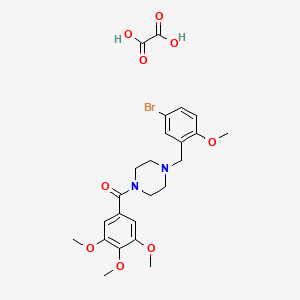
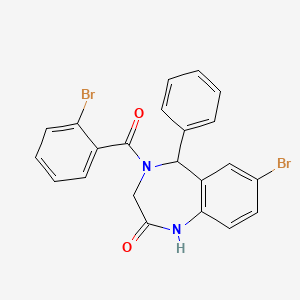
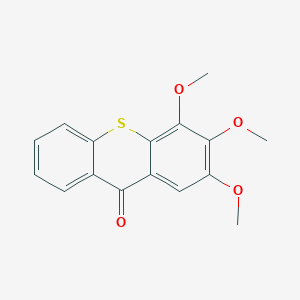
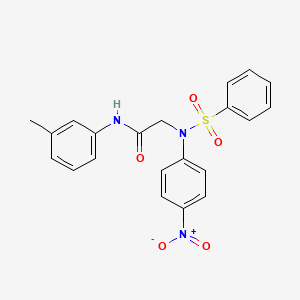
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5147859.png)
amino]benzamide](/img/structure/B5147860.png)
![4-tert-butyl-2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5147867.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5147869.png)